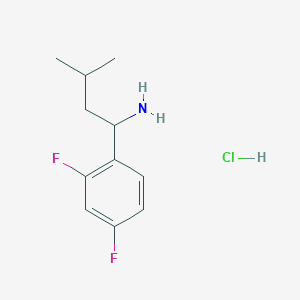

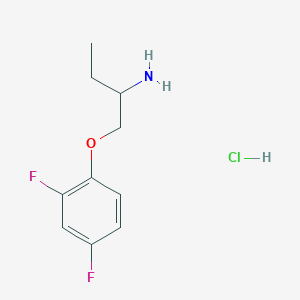

1-(2,4-二氟苯基)-3-甲基丁-1-胺盐酸盐

描述

The compound “1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is an organic compound containing a 2,4-difluorophenyl group, a butyl group, and an amine group. The presence of the hydrochloride indicates that it is likely a salt of the corresponding amine .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,4-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the hydrochloride indicates that the amine group is protonated, forming a positively charged ammonium ion .Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others . The presence of the fluorine atoms might also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt . It’s likely to be a solid at room temperature .科学研究应用

吸附机理和环境修复

研究表明,与目标化合物结构相似的胺基化合物在从水溶液中吸附全氟化合物 (PFC) 方面表现出显着的功效。这主要是由于静电相互作用、疏水相互作用、配体交换和氢键等相互作用。有效去除 PFC(一种持久性环境污染物)突出了胺官能化吸附剂在水处理技术中的重要性 (Du 等人,2014)。类似地,含胺吸附剂已被认为有望控制市政给水和废水处理中的全氟烷基和多氟烷基物质 (PFAS),因为它们具有由特定相互作用促成的较高的吸附容量 (Ateia 等人,2019)。

作用机制

Target of Action

The primary targets of 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride are the orexin receptors OX1R and OX2R . Orexins are wake-promoting neuropeptides and endogenous ligands to these receptors .

Mode of Action

1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride works on orexin receptors OX1R and OX2R to block the binding of orexins . This action reduces overactive wakefulness and reportedly improves sleep and daytime functioning in patients with insomnia .

Biochemical Pathways

The compound affects the orexin signaling pathway , which plays a crucial role in wakefulness . By blocking the orexin receptors, it disrupts the normal functioning of this pathway, leading to a decrease in wakefulness and an increase in sleep.

Pharmacokinetics

Similar compounds have been reported to have abioavailability of 62% , and are extensively metabolized, mainly by CYP3A4 . The onset of action is typically within 1-2 hours , and the elimination half-life is around 8 hours .

Result of Action

The result of the compound’s action is a significant improvement in sleep and daytime functioning in patients with insomnia . This includes improvements in latency to persistent sleep (LPS), wake after sleep onset (WASO), and subjective total sleep time (TST) .

安全和危害

属性

IUPAC Name |

1-(2,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)9-4-3-8(12)6-10(9)13;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHBPKPRUVVTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

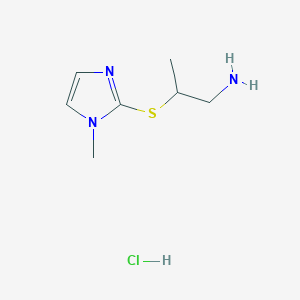

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B1432761.png)

![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)